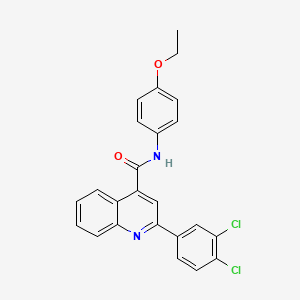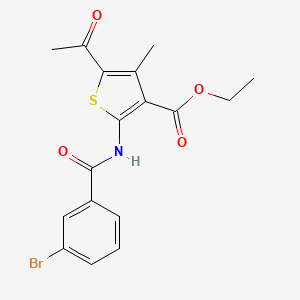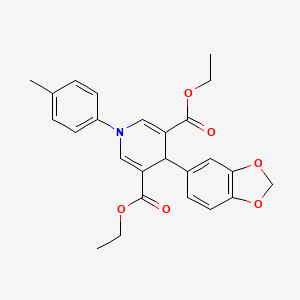![molecular formula C22H16N2O4S B11654271 N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B11654271.png)
N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(FURAN-2-CARBONYL)-1-[3-METHYL-4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]THIOUREA is a complex organic compound that features a furan ring, a thiourea group, and a chromenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-CARBONYL)-1-[3-METHYL-4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]THIOUREA typically involves multi-step organic reactions. One common route includes the formation of the furan-2-carbonyl chloride, which is then reacted with 3-methyl-4-(2-oxo-2H-chromen-3-yl)aniline to form the intermediate. This intermediate is subsequently treated with thiourea under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(FURAN-2-CARBONYL)-1-[3-METHYL-4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The chromenyl moiety can be reduced to form dihydro derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrochromenyl derivatives.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
3-(FURAN-2-CARBONYL)-1-[3-METHYL-4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(FURAN-2-CARBONYL)-1-[3-METHYL-4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chromenyl moiety may interact with cellular receptors, modulating signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(FURAN-2-CARBONYL)-1-[3-METHYL-4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]UREA: Similar structure but with a urea group instead of thiourea.
3-(FURAN-2-CARBONYL)-1-[3-METHYL-4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]AMINE: Similar structure but with an amine group instead of thiourea.
Uniqueness
The presence of the thiourea group in 3-(FURAN-2-CARBONYL)-1-[3-METHYL-4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]THIOUREA imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where thiourea’s properties are advantageous.
Propiedades
Fórmula molecular |
C22H16N2O4S |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
N-[[3-methyl-4-(2-oxochromen-3-yl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H16N2O4S/c1-13-11-15(23-22(29)24-20(25)19-7-4-10-27-19)8-9-16(13)17-12-14-5-2-3-6-18(14)28-21(17)26/h2-12H,1H3,(H2,23,24,25,29) |
Clave InChI |
KCYXRGBJORSAKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)C3=CC4=CC=CC=C4OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl 4-({(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate](/img/structure/B11654191.png)
![Ethyl 2-[3-(3-bromophenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl]acetate](/img/structure/B11654200.png)


![2-(4,5-Dihydro-thiazol-2-ylsulfanyl)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-5-yl)-ethanone](/img/structure/B11654213.png)
![6,6-Dimethyl-5,7-dinitro-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11654216.png)
![ethyl 2-({(2Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654223.png)
![4-[(2E)-2-(8-Oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B11654229.png)
![butyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11654233.png)
![4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl morpholine-4-carboxylate](/img/structure/B11654239.png)

![(5E)-5-(3-chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11654242.png)

![dimethyl 2-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11654249.png)
